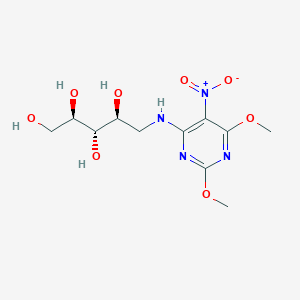

2,4-dimethoxy-5-nitro-6-(D-ribitylamino)pyrimidine

描述

属性

IUPAC Name |

(2R,3S,4S)-5-[(2,6-dimethoxy-5-nitropyrimidin-4-yl)amino]pentane-1,2,3,4-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O8/c1-22-10-7(15(20)21)9(13-11(14-10)23-2)12-3-5(17)8(19)6(18)4-16/h5-6,8,16-19H,3-4H2,1-2H3,(H,12,13,14)/t5-,6+,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZDWTHYMTWORIC-BBVRLYRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1[N+](=O)[O-])NCC(C(C(CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC(=NC(=C1[N+](=O)[O-])NC[C@@H]([C@@H]([C@@H](CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Barbituric Acid Method

This classical approach involves chlorination of barbituric acid using phosphorus oxychloride to produce trichloropyrimidine derivatives, which are subsequently ammoniated to generate a mixture of 4-amino-2,6-dichloropyrimidine isomers. These intermediates are then subjected to methoxylation to yield the target compound. Although this method utilizes readily available raw materials, it suffers from high toxicity due to phosphorus oxychloride and low overall yields because of isomeric byproducts and complex separation processes.

Ethyl Cyanoacetate Method

Currently the mainstream industrial process, this method employs ethyl cyanoacetate, urea, and sodium ethoxide as raw materials. The synthesis involves cyclization, acidification, chlorination, and subsequent methoxylation steps. While effective, it generates hydrolyzable intermediates and potentially explosive byproducts, alongside significant environmental concerns due to phosphorus-containing wastewater.

Green and Simplified Synthesis via Sodium-Driven Cyclization

Recent innovations have introduced a more environmentally benign and operationally straightforward method, exemplified by the patent CN111039876A (2019). This approach emphasizes the following key steps:

Cyclization of Cyanoacetate and Urea

- Raw Materials: Methyl or ethyl cyanoacetate, urea, and broken sodium metal.

-

- Sodium metal is added to a suitable solvent (methanol or ethanol) in a reaction vessel, with stirring until fully dissolved.

- Cyanoacetate is added dropwise, initiating a cyclization reaction under reflux conditions (60–80°C) for approximately 3–4 hours.

- Urea is then introduced, and the mixture is refluxed further to promote ring closure, forming the pyrimidinedione intermediate.

Outcome: The reaction yields 4-amino-2,6(1H,3H)-pyrimidinedione after filtration, water washing, pH adjustment, and drying.

Methylation to Obtain Dimethoxy Derivative

-

- The pyrimidinedione intermediate is reacted with a methylating agent (e.g., methyl iodide) in the presence of a phase transfer catalyst (such as tetrabutylammonium bromide) and a solid base (e.g., potassium carbonate).

- The reaction is conducted in a suitable solvent (e.g., acetone or acetonitrile) at 60–80°C for 8–10 hours.

- Post-reaction, the mixture is filtered, and the product is purified by distillation or recrystallization.

Outcome: Formation of 2,4-dimethoxy-5-nitro-6-(D-ribitylamino)pyrimidine with high yield and purity.

Reaction Pathway Summary

| Step | Reaction Type | Raw Materials | Conditions | Products | Notes |

|---|---|---|---|---|---|

| 1 | Cyclization | Cyanoacetate, urea, broken sodium | Reflux (60–80°C), 3–4 hours | Pyrimidinedione intermediate | Environmentally friendly, avoids phosphorus reagents |

| 2 | Methylation | Pyrimidinedione, methylating agent | 60–80°C, 8–10 hours | Dimethoxy pyrimidine | Catalyzed by phase transfer catalyst |

Research Findings and Data

- Yield and Purity: The sodium-driven cyclization method consistently yields the target compound with yields exceeding 75%, with high purity after simple purification steps.

- Environmental Impact: Eliminates the use of toxic phosphorus reagents, significantly reducing hazardous waste.

- Operational Efficiency: Simplifies the synthesis process, reducing reaction steps and energy consumption.

- Cost Effectiveness: Uses inexpensive raw materials and avoids complex separation procedures associated with isomeric mixtures.

化学反应分析

Types of Reactions

2,4-dimethoxy-5-nitro-6-(D-ribitylamino)pyrimidine undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.

科学研究应用

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C11H18N4O8

- Molecular Weight : 334.28 g/mol

- Appearance : Light yellow solid

- Solubility : Soluble in chloroform and methanol

The structure features a pyrimidine ring substituted with methoxy and nitro groups, along with a D-ribitylamino side chain, which is crucial for its biological activity.

Synthesis and Role in Lumazine Production

One of the primary applications of 2,4-dimethoxy-5-nitro-6-(D-ribitylamino)pyrimidine is as an intermediate in the synthesis of lumazine, a fluorophore important for various biochemical assays. Lumazine is synthesized through a series of enzymatic reactions involving lumazine synthase, where this compound acts as a substrate. The reaction pathway involves the condensation of 5-amino-6-(D-ribitylamino)uracil with 3,4-dihydroxy-2-butanone 4-phosphate to yield 6,7-dimethyl-8-D-ribityllumazine, which is then converted into riboflavin (vitamin B2) through further enzymatic steps .

Enzymatic Interactions

The compound interacts with several enzymes that are crucial for riboflavin biosynthesis:

- Lumazine Synthase : Catalyzes the formation of lumazine from its precursors.

- Riboflavin Synthase : Converts lumazine into riboflavin, highlighting the compound's role in vitamin B2 biosynthesis.

The enzymatic pathways involving this compound are essential for understanding metabolic processes in microorganisms and plants that synthesize riboflavin .

Potential Therapeutic Applications

Recent studies have indicated that compounds related to this compound may exhibit various pharmacological properties:

- Antimicrobial Activity : The structural features of this compound suggest potential activity against certain pathogens, making it a candidate for further investigation in antimicrobial drug development.

- Antioxidant Properties : Compounds with similar structures have shown antioxidant effects, which could be beneficial in preventing oxidative stress-related diseases.

- Cosmetic Applications : Due to its stability and solubility properties, it may be explored as an ingredient in cosmetic formulations aimed at skin health .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

- A study published in The Journal of Organic Chemistry detailed the synthesis pathways leading to lumazine and highlighted the importance of intermediates like this compound in these reactions.

| Study Reference | Findings |

|---|---|

| Talukdar et al., 2012 | Discussed the role of pyrimidine derivatives in lumazine synthesis. |

| Cushman et al., 2004 | Investigated the enzymatic pathways involving riboflavin biosynthesis. |

作用机制

The mechanism of action of 2,4-dimethoxy-5-nitro-6-(D-ribitylamino)pyrimidine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ribitylamino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Key Structural and Functional Differences

The table below summarizes critical distinctions between 2,4-dimethoxy-5-nitro-6-(D-ribitylamino)pyrimidine and analogous compounds:

Impact of Substituents on Bioactivity

- Methoxy vs. Hydroxyl Groups: Methoxy substitutions at positions 2 and 4 increase lipid solubility, as seen in the dihydrofolate reductase inhibitor BW 301U (), which uses a dimethoxybenzyl group for enhanced cellular uptake. This modification may improve the pharmacokinetic profile of this compound compared to hydroxylated analogues like 5-nitro-6-ribitylamino-2,4(1H,3H)-pyrimidinedione .

- Nitro vs. Amino/Nitroso Groups: The nitro group at position 5 likely mimics transition states in enzyme catalysis, acting as an electron-withdrawing group to stabilize inhibitor-enzyme interactions. In contrast, the amino group in APDO is critical for riboflavin biosynthesis, while the nitroso group in 5-nitroso-6-ribitylamino-2,4(1H,3H)-pyrimidinedione participates in redox reactions .

- Ribitylamino Side Chain: While the ribitylamino group is essential in riboflavin intermediates (e.g., APDO), its absence in (E)-5-nitro-6-(4-nitrostyryl)pyrimidine-2,4-dione demonstrates that enzyme inhibition can occur without it, suggesting flexibility in ligand design .

Enzyme Inhibition and Antimicrobial Potential

- Lumazine Synthase Inhibition : Structural analogs like (E)-5-nitro-6-(4-nitrostyryl)pyrimidine-2,4-dione (Ki = 3.7 μM) show that nitro-substituted pyrimidines can inhibit lumazine synthase, a target in Mycobacterium tuberculosis. The target compound’s nitro and methoxy groups may similarly disrupt enzyme activity .

- Riboflavin Biosynthesis Interference : APDO and its derivatives are precursors for 5-A-RU, a microbial metabolite sensed by immune cells. Modifications like nitro groups could block this pathway, offering antimicrobial strategies .

Chemotherapeutic Relevance

- The pyridopyrimidine BW 301U () highlights the importance of lipophilic substituents in dihydrofolate reductase inhibitors. The methoxy groups in this compound may confer similar advantages for anticancer applications .

生物活性

2,4-Dimethoxy-5-nitro-6-(D-ribitylamino)pyrimidine (CAS No. 669088-28-2) is a pyrimidine derivative notable for its role as a precursor in the biosynthesis of riboflavin (vitamin B2). This compound exhibits significant biological activity related to its involvement in various metabolic pathways, particularly those associated with energy metabolism and antioxidant defense mechanisms. This article explores the compound's biological activity, including its enzymatic interactions, pharmacological implications, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₄N₄O₈, and it features a pyrimidine ring substituted with two methoxy groups, a nitro group, and a ribitylamino side chain. The structural characteristics of this compound are crucial for its biological function, particularly in enzyme interactions.

Role in Riboflavin Biosynthesis

This compound is primarily recognized for its role in the biosynthetic pathway of riboflavin. It catalyzes the formation of 6,7-dimethyl-8-ribityllumazine through the action of specific synthases. This reaction is essential as riboflavin is vital for numerous cellular processes, including:

- Energy production through the electron transport chain.

- Antioxidant defense by participating in redox reactions.

Enzymatic Interactions

The compound interacts with various enzymes involved in riboflavin biosynthesis. Notably, it acts as a substrate for 6,7-dimethyl-8-ribityllumazine synthase , which plays a pivotal role in the conversion of ribitylamino derivatives into riboflavin precursors. The enzyme's activity can be influenced by the presence of different substrates, indicating potential avenues for therapeutic intervention.

| Enzyme | Function | Substrate | Role in Pathway |

|---|---|---|---|

| 6,7-Dimethyl-8-ribityllumazine synthase | Catalyzes formation of lumazine | 5-Amino-6-(D-ribitylamino)uracil | Precursor to riboflavin |

Pharmacological Implications

Research indicates that this compound may possess pharmacological properties that could be harnessed for treating metabolic disorders or vitamin deficiencies. Its moderate absorption characteristics and low permeability across the blood-brain barrier suggest limited central nervous system effects but highlight its potential utility in peripheral metabolic pathways.

Study on Antimicrobial Activity

A study conducted on pyrimidine derivatives indicated that compounds similar to this compound exhibited antimicrobial properties against various bacterial strains. The synthesized derivatives showed good to moderate antibacterial activity against Gram-negative bacteria such as E. coli and S. aureus .

Anticancer Evaluation

In vitro testing of related pyrimidine compounds demonstrated promising anticancer activity against K562 cell lines (chronic myelogenous leukemia). The growth inhibitory effects were assessed using SRB assay protocols at varying concentrations . Such findings underscore the potential for further exploration into the anticancer properties of this compound.

常见问题

Q. What are the optimal synthetic routes for 2,4-dimethoxy-5-nitro-6-(D-ribitylamino)pyrimidine?

The synthesis typically involves sequential functionalization of pyrimidine precursors. A common approach includes:

- Nucleophilic substitution : Reacting chlorinated pyrimidine intermediates (e.g., 6-chloro-5-nitro-2,4(1H,3H)-pyrimidinedione) with D-ribitylamine under controlled heating and stirring in polar aprotic solvents like dimethylformamide (DMF) .

- Phosphorylation : Post-synthesis phosphorylation using chlorophosphoric acid to generate monophosphate derivatives, though this may yield isomer mixtures requiring HPLC purification . Key considerations: Optimize reaction time, temperature, and stoichiometry to minimize side products like bisphosphates or regioisomers.

Q. How is this compound characterized spectroscopically?

- 1H NMR : Peaks for methoxy groups (δ ~3.8–4.0 ppm), ribityl protons (δ ~3.5–4.5 ppm), and aromatic protons (δ ~8.0–9.0 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm.

- UV-Vis : Absorbance maxima in the 300–400 nm range due to nitro and conjugated pyrimidine systems . Note: Compare data with structurally similar compounds (e.g., 5-nitro-6-ribitylamino-2,4(1H,3H)-pyrimidinedione) to validate assignments .

Q. What is the role of this compound in riboflavin biosynthesis?

It serves as a precursor in the deaminase pathway. Enzymatic deamination converts it to 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione, a substrate for riboflavin synthase . Key steps:

- Catalytic hydrogenation : Reduces nitro groups to amines for downstream reactions.

- Phosphate activation : The 5'-phosphate derivative enhances solubility and enzyme recognition .

Advanced Questions

Q. How does phosphorylation at specific ribityl hydroxyl groups influence enzyme substrate activity?

- 5'-Phosphate : Essential for recognition by pyrimidine deaminase; 3'- and 4'-phosphates are inactive .

- Isomer challenges : Phosphorylation with chlorophosphoric acid produces ~63% 5'-phosphate alongside other isomers, necessitating HPLC purification for kinetic studies . Methodology: Use kinetic assays (e.g., UV-Vis monitoring of deamination rates) to compare substrate efficiency of purified isomers.

Q. What structural modifications enhance stability or bioactivity of this compound?

- Nitro-to-amine reduction : Improves redox activity for enzymatic transformations .

- Methoxy substitution : Modulates electron density on the pyrimidine ring, affecting binding to enzymes like deaminases .

- Ribityl chain modifications : Replacing ribityl with non-natural sugar moieties alters solubility and transport properties . Experimental design: Synthesize analogs (e.g., 5-methyl or 2-thio derivatives) and compare their enzyme kinetics and stability via LC-MS or thermal gravimetric analysis (TGA).

Q. How can contradictory data on phosphorylation regioselectivity be resolved?

Discrepancies arise from variable reaction conditions (e.g., solvent polarity, temperature). Strategies include:

- Isotopic labeling : Use 31P-NMR to track phosphate incorporation sites .

- Computational modeling : Predict preferential phosphorylation sites using DFT calculations on ribityl hydroxyl pKa values.

- Enzymatic assays : Test isomers’ activity to confirm biologically relevant phosphorylation patterns .

Q. What are the challenges in crystallizing this compound for X-ray studies?

- Flexibility : The ribityl chain adopts multiple conformations, complicating crystal packing. Use co-crystallization with binding proteins (e.g., deaminase) to stabilize specific conformations .

- Solubility : Optimize solvent systems (e.g., DMSO-water mixtures) and employ vapor diffusion techniques.

- Nitro group stability : Protect against photodegradation during data collection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。